2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate
Overview
Description
The compound “2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate” is a complex organic molecule. It contains a hydroxyphenyl group, an oxoethyl group, and a thiocyanate group. The hydroxyphenyl group is a common motif in many biologically active compounds . The oxoethyl group could potentially participate in various chemical reactions, and the thiocyanate group is known for its reactivity and its use in various chemical syntheses .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined by the arrangement of its constituent groups. The hydroxyphenyl group could potentially participate in hydrogen bonding, the oxoethyl group might contribute to the compound’s polarity, and the thiocyanate group could potentially act as a ligand, binding to other atoms or molecules .Chemical Reactions Analysis
The chemical reactivity of “this compound” would likely be influenced by its constituent groups. The hydroxyphenyl group could potentially participate in various chemical reactions, the oxoethyl group might be susceptible to reduction or other transformations, and the thiocyanate group is known for its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces within the compound .Scientific Research Applications
2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate has been used in a variety of scientific research applications. It is commonly used as a reagent for the synthesis of various organic molecules, such as amino acids and peptides. It has also been used in the synthesis of peptide-based drugs, such as ACE inhibitors and beta-blockers. Additionally, it has been used in the synthesis of various fluorescent probes, which can be used to detect and quantify various biomolecules. Furthermore, it has been used as a reagent for the synthesis of various polymers and nanomaterials.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiophene derivatives, have been shown to interact with a variety of biological targets .
Mode of Action
It’s worth noting that molecules with similar structures, such as 2-(2’-hydroxyphenyl)oxazoles, have been found to exhibit excited state intramolecular proton transfer (esipt) properties . This suggests that 2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate might also exhibit similar properties, leading to changes in its interaction with its targets.
Biochemical Pathways
Related compounds have been shown to exhibit antioxidant activity , suggesting that this compound may also interact with biochemical pathways related to oxidative stress.
Result of Action
Related compounds have been shown to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . This suggests that this compound might also have similar effects.
Advantages and Limitations for Lab Experiments
2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate has several advantages for lab experiments. It is a relatively stable compound, which makes it suitable for long-term storage. Additionally, it is a relatively inexpensive compound and is readily available from chemical suppliers. Furthermore, it is a relatively simple and straightforward synthesis process, which makes it suitable for use in a variety of experiments.
However, there are some limitations to using this compound in lab experiments. It is a relatively toxic compound and should be handled with caution. Additionally, it can react with certain molecules, which can interfere with the results of the experiment. Furthermore, it is a relatively slow-reacting compound, which can limit the speed at which experiments can be conducted.
Future Directions
2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate has a wide range of potential applications in scientific research. Future research should focus on exploring the potential biochemical and physiological effects of this compound. Additionally, further research should focus on the development of more efficient and cost-effective synthesis methods for this compound. Furthermore, future research should focus on exploring the potential applications of this compound in drug design and development. Finally, further research should focus on exploring the potential applications of this compound in the synthesis of nanomaterials and polymers.
Safety and Hazards
properties
IUPAC Name |
[2-(2-hydroxyphenyl)-2-oxoethyl] thiocyanate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c10-6-13-5-9(12)7-3-1-2-4-8(7)11/h1-4,11H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAMXNSPRMVZLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CSC#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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